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Compound of Interest

Compound Name: 2-Methylquinoline N-oxide

Cat. No.: B090784

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction

2-Methylquinoline N-oxide, also known as quinaldine N-oxide, is a heterocyclic compound
that has emerged as a pivotal intermediate in organic synthesis. Its unique electronic properties
and reactivity profile make it a valuable precursor for the construction of a diverse array of
functionalized quinoline derivatives, many of which exhibit significant biological activity. This
technical guide provides a comprehensive overview of the synthesis, properties, and synthetic
applications of 2-Methylquinoline N-oxide, with a focus on detailed experimental protocols
and mechanistic insights relevant to researchers in academia and the pharmaceutical industry.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of 2-Methylquinoline N-
oxide is essential for its effective utilization in synthesis. The key data for this compound are
summarized in the tables below.

Table 1: Physicochemical Properties of 2-Methylquinoline N-oxide
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Property Value Reference
CAS Number 1076-28-4 [1]
Molecular Formula C10HaNO [1]
Molecular Weight 159.19 g/mol [1]
Appearance White to orange to green 1]
powder/crystal
Melting Point 67 °C [1]
Purity =>98% (GC) [1]

Table 2: Spectroscopic Data of 2-Methylquinoline and Related N-oxides
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Compound

Type

Data Reference

2-Methylquinoline

1H NMR (CDCls, 400
MHz)

o (ppm): 8.03 (d,

J=8.4 Hz, 1H), 7.76

(d, J=8.1 Hz, 1H),

7.68 (ddd, J=8.4, 6.9,

1.5 Hz, 1H), 7.48 [2]
(ddd, J=8.1,6.9, 1.2

Hz, 1H), 7.27 (d,

J=8.4 Hz, 1H), 2.75

(s, 3H)

Quinoline N-oxide

1H NMR (CDCls, 400
MHz)

o (ppm): 8.72 (d,
J=8.8 Hz, 1H), 8.52
(dd, J=6.0, 0.6 Hz,
1H), 7.85 (d, J=8.1
Hz, 1H), 7.79-7.70
(m, 2H), 7.67-7.60
(m, 1H), 7.28 (dd,
J=8.5, 6.2 Hz, 1H)

Quinoline N-oxide

13C NMR (CDCls, 100
MHz)

o (ppm): 141.5, 135.6,
130.5 (2C), 128.7,
128.1, 126.1, 120.9,
119.7

7-Methylquinoline N-
oxide

H NMR (CDCls, 400
MHz)

0 (ppm): 8.55-8.52
(m, 2H), 7.74 (d,
J=8.4 Hz, 1H), 7.71
(d, J=8.4 Hz, 1H),
7.45 (dt, J=8.9, 2.7
Hz, 1H), 7.22 (dd,
J=8.4, 6.1 Hz, 1H),
2.57 (s, 3H)

7-Methylquinoline N-

13C NMR (CDCls, 100

o (ppm): 141.7, 141.3,
135.9, 130.9, 128.6,

oxide MHz) 127.8, 126.4, 119.9,
118.6, 22.0
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8-Methylquinoline N- 1H NMR (CDCls, 400

oxide MHz)

o (ppm): 8.32 (dd,
J=6.0, 0.6 Hz, 1H),
7.56 (td, J=7.8, 4.5
Hz, 2H), 7.38-7.30
(m, 2H), 7.10 (dd,
J=8.4, 6.1 Hz, 1H),
3.12 (s, 3H)

8-Methylquinoline N- 13C NMR (CDCls, 100

oxide MHz)

o (ppm): 141.2, 137.1,
133.4,133.2,132.3,
127.9, 126.7, 126.2,
120.5, 24.7

Synthesis of 2-Methylquinoline N-oxide

The most common and efficient method for the preparation of 2-Methylquinoline N-oxide is

the direct oxidation of 2-methylquinoline. A general and reliable protocol involves the use of

meta-chloroperoxybenzoic acid (m-CPBA) as the oxidant.

2-Methylquinoline

xidation

2-Methylquinoline N-oxide

m-CPBA, CH2CI2, 25 °C, 2 h

Click to download full resolution via product page

Synthesis of 2-Methylquinoline N-oxide.

Experimental Protocol: Synthesis of 2-Methylquinoline N-oxide

 Dissolution: Dissolve 2-methylquinoline (1.0 eq.) in dichloromethane (DCM) in a round-

bottom flask equipped with a magnetic stirrer.
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o Addition of Oxidant: To the stirred solution, add m-CPBA (1.1 eq.) portion-wise at room
temperature (25 °C).

o Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the progress of
the reaction by thin-layer chromatography (TLC).

o Workup: Upon completion, add a saturated aqueous solution of sodium bicarbonate
(NaHCO:s) to neutralize the excess m-CPBA. Extract the aqueous layer with DCM.

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0a), filter, and concentrate under reduced pressure. The crude product can be purified
by column chromatography on silica gel.

Key Synthetic Transformations of 2-Methylquinoline
N-oxide

The N-oxide functionality in 2-Methylquinoline N-oxide activates the quinoline ring, enabling a
variety of synthetic transformations that are otherwise difficult to achieve with the parent
heterocycle. This section details some of the most important reactions, providing experimental
protocols and mechanistic diagrams.

Boekelheide Rearrangement

The Boekelheide reaction is a rearrangement of a-picoline N-oxides to hydroxymethylpyridines
and their derivatives.[3] This reaction is a powerful tool for the functionalization of the methyl
group at the C2 position of 2-Methylquinoline N-oxide. The reaction is typically carried out
using acetic anhydride or trifluoroacetic anhydride (TFAA).
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2-Methylquinoline N-oxide Acetic Anhydride (Ac20) Hydrolysis

cylation

O-acylated intermediate
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Ene-intermediate

3,3]-Sigmatropic
Rearrangement

2-Acetoxymethylquinoline

ydrolysis

2-Quinolinemethanol

Click to download full resolution via product page

Mechanism of the Boekelheide Rearrangement.

Experimental Protocol: Boekelheide Rearrangement (Analogous Procedure)

The following protocol is adapted from a procedure for a related pyridine N-oxide and can be
optimized for 2-Methylquinoline N-oxide.[4]

e Reaction Setup: In a suitable reaction vessel, heat acetic anhydride to 90 °C.

o Addition of Substrate: Add a solution of 2-Methylquinoline N-oxide in glacial acetic acid
dropwise to the heated acetic anhydride.
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o Reaction: After the addition is complete, allow the reaction to proceed until completion,

monitoring by TLC.

« Isolation: The resulting 2-acetoxymethylquinoline can be isolated and purified using standard

techniques such as distillation or chromatography.

C-H Functionalization

The N-oxide group acts as an effective directing group, facilitating the regioselective C-H
functionalization of the quinoline core, particularly at the C2 and C8 positions. Palladium-
catalyzed C-H activation has emerged as a powerful strategy for this purpose.[1][5]

Quinoline N-oxide Pd(OAc)2 Arene Ag2CO3

C-H Activation

Palladacycle Intermediate

eductive Elimination

C2-Arylquinoline N-oxide

Click to download full resolution via product page
Palladium-catalyzed C2-Arylation.
Experimental Protocol: Palladium-Catalyzed C2-Arylation of Quinoline N-oxide

e Reaction Setup: In a reaction tube, combine quinoline N-oxide (1.0 eq.), Pd(OAc)z (10
mol%), and Ag2COs (2.2 eq.).[1]

» Addition of Reagents: Add benzene (40 eq.) as the aryl source and solvent.

e Reaction: Seal the tube and heat the mixture at 130 °C for 24 hours.[1]
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» Workup and Purification: After cooling to room temperature, filter the reaction mixture.
Concentrate the filtrate and purify the residue by column chromatography to obtain the 2-
arylquinoline N-oxide.[1] It is noteworthy that in the case of 2-methylquinoline N-oxide, no
a-arylation at the methyl group was observed, and the reaction cleanly afforded 8-arylated
derivatives.[2]

Synthesis of 2-Chloromethylquinoline

The reaction of 2-Methylquinoline N-oxide with phosphorus oxychloride (POCIs) provides a
direct route to 2-chloromethylquinoline, a versatile building block for further synthetic
modifications. This reaction is analogous to the preparation of 2-chloromethylpyridine from 2-
picoline-N-oxide.[3]

2-Methylquinoline N-oxide POCI3

ctivation

Chloro-intermediate

earrangement & ClI- attack

2-Chloromethylquinoline

Click to download full resolution via product page
Synthesis of 2-Chloromethylquinoline.

Experimental Protocol: Synthesis of 2-Chloro-3-formylquinolines (Vilsmeier-Haack Reaction -
An Analogous Cyclization)

While a direct protocol for the chlorination of the methyl group of 2-Methylquinoline N-oxide
was not found, the Vilsmeier-Haack reaction of N-arylacetamides provides a method for the
synthesis of 2-chloroquinolines, illustrating a related transformation involving POCIs.
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e Reaction Setup: To a solution of an N-arylacetamide (5 mmol) in dry DMF (15 mmol) at 0-5
°C with stirring, add POCIs (60 mmol) dropwise.

¢ Reaction: Stir the mixture at 80-90 °C for 4-16 hours.

o Workup: Pour the mixture into crushed ice. The resulting precipitate is collected by filtration,
washed with water, and dried to afford the 2-chloro-3-formylquinoline.

Deoxygenative C2-Sulfonylation

2-Methylquinoline N-oxide can undergo deoxygenative C-H sulfonylation at the C2 position
with sulfonyl chlorides in the presence of carbon disulfide and a secondary amine. This metal-

free reaction provides an efficient route to 2-sulfonylquinolines.

RSO2Cl, CS2, Et2NH

Quinoline N-oxide Nucleophilic Sulfonyl Source

Activation by RSO2Cl Nucleophilic Attack

Activated N-oxide

Deoxygenation & Rearomatization

2-Sulfonylquinoline

Click to download full resolution via product page

Deoxygenative C2-Sulfonylation.

Experimental Protocol: Gram-Scale Synthesis of 2-Sulfonylquinoline
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e Reaction Setup: To a round-bottom flask, add quinoline N-oxide (5 mmol), CSz (7.5 mmol),
diethylamine (10 mmol), and TsCI (10 mmol) in CH2Cl2 (50 mL).[6]

e Reaction: Stir the reaction mixture at room temperature for about 30 minutes.[6]

e Workup: Upon completion, add water (30 mL) to quench the reaction. Separate the organic
layer, and extract the aqueous layer with CH2Clz.

» Purification: Combine the organic phases, dry with anhydrous NazSOa, filter, and concentrate
under vacuum. The crude product can be purified by column chromatography.[6]

Applications in Drug Development and Medicinal
Chemistry

2-Methylquinoline N-oxide and its derivatives are of significant interest in drug discovery due
to their broad spectrum of biological activities. The quinoline scaffold is a well-established
pharmacophore found in numerous approved drugs. The N-oxide functionality can modulate
the physicochemical properties of the parent molecule, often leading to enhanced biological
efficacy.[7]

Derivatives of 2-Methylquinoline N-oxide have been investigated for their potential as:

o Anticancer Agents: The position of the methyl group on the quinoline N-oxide ring is a critical
determinant of anticancer activity.[7]

o Antimicrobial Agents: Methylated quinoline N-oxides have demonstrated promising activity
against a range of bacterial and fungal pathogens.[7]

The synthetic transformations detailed in this guide provide access to a wide array of
substituted quinolines, enabling the exploration of structure-activity relationships and the
development of novel therapeutic agents.

Conclusion

2-Methylquinoline N-oxide is a versatile and valuable intermediate in organic synthesis. Its
facile preparation and the diverse reactivity of the N-oxide functionality allow for the efficient
construction of a wide range of functionalized quinoline derivatives. The experimental protocols
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and mechanistic insights provided in this guide are intended to serve as a valuable resource for
researchers engaged in the synthesis of complex molecules for applications in medicinal
chemistry, materials science, and other areas of chemical research. The continued exploration
of the reactivity of 2-Methylquinoline N-oxide is expected to lead to the development of novel
and efficient synthetic methodologies for the preparation of valuable chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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